molecular formula C10H19N3O B13283183 4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}pentan-1-ol

4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}pentan-1-ol

Cat. No.: B13283183
M. Wt: 197.28 g/mol
InChI Key: IUAXOQXGYSCIFW-UHFFFAOYSA-N
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Description

4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}pentan-1-ol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}pentan-1-ol typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 4-aminopentanol under suitable conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of continuous flow reactors and automated systems to monitor and control reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}pentan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}pentan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}pentan-1-ol involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}pentan-1-ol is unique due to its specific structure, which combines a pyrazole ring with an amino alcohol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}pentan-1-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_{11}H_{21}N_{3}O, with a molecular weight of approximately 211.30 g/mol. The compound features a pyrazole ring linked to an amino alcohol moiety, which is crucial for its biological activity.

Property Value
Molecular FormulaC_{11}H_{21}N_{3}O
Molecular Weight211.30 g/mol
CAS Number1501552-00-6

Research indicates that this compound interacts with various biological targets, primarily through enzyme modulation and receptor binding. Its mechanism involves:

  • Binding to Enzymes/Receptors : The compound has shown the ability to bind to specific enzymes or receptors, modulating their activity. This modulation can lead to therapeutic effects in various conditions, particularly those involving inflammatory pathways.
  • Signal Transduction : Similar compounds have demonstrated interactions with G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways. For instance, pyrazole derivatives have been noted for their ability to facilitate signal transduction through G_q and G_i protein alpha subunits, which may be relevant for the activity of our compound .

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of pyrazole derivatives, including those structurally related to this compound. In vitro evaluations have shown that these compounds can inhibit the proliferation of various tumor cell lines.

Cell Line IC50 (µM)
A5495.0
HT-10803.5
SGC-79014.2

These findings suggest that the compound may exhibit similar biological activities, warranting further investigation into its antitumor potential .

Neuropharmacological Effects

The interaction of pyrazole derivatives with neurotransmitter systems has been explored in several studies. For instance, compounds similar to this compound have been shown to activate M_4 muscarinic receptors, which are implicated in central nervous system disorders such as Alzheimer's disease and schizophrenia . This activation can lead to significant therapeutic benefits by enhancing cholinergic signaling.

Study on Pyrazole Derivatives

A comprehensive evaluation of various pyrazole derivatives indicated that modifications around the core structure could enhance binding affinity and efficacy at target receptors. For example, certain derivatives increased the affinity for acetylcholine at M_4 receptors significantly, suggesting that structural optimization could yield more potent analogs .

Antitumor Evaluation

In a recent study focusing on pyrazole-based compounds, a series of derivatives were synthesized and evaluated for their anti-proliferative activities against multiple cancer cell lines. The most promising candidates exhibited IC50 values in the low micromolar range, indicating strong biological activity .

Properties

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

4-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol

InChI

InChI=1S/C10H19N3O/c1-9(4-3-5-14)11-6-10-7-12-13(2)8-10/h7-9,11,14H,3-6H2,1-2H3

InChI Key

IUAXOQXGYSCIFW-UHFFFAOYSA-N

Canonical SMILES

CC(CCCO)NCC1=CN(N=C1)C

Origin of Product

United States

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